tert-butyl 5-(piperidin-4-yl)azocane-1-carboxylate
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Overview
Description
tert-Butyl 5-(piperidin-4-yl)azocane-1-carboxylate: is a chemical compound with the molecular formula C17H32N2O2 and a molecular weight of 296.45 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(piperidin-4-yl)azocane-1-carboxylate typically involves the reaction of piperidine derivatives with azocane carboxylates under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-(piperidin-4-yl)azocane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 5-(piperidin-4-yl)azocane-1-carboxylate is used as an intermediate in the synthesis of various complex molecules. It is also employed in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways .
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may be used in the design of new drugs targeting specific molecular pathways .
Industry: Industrially, the compound is utilized in the production of pharmaceuticals and other fine chemicals. Its unique structure makes it valuable for various applications .
Mechanism of Action
The mechanism of action of tert-butyl 5-(piperidin-4-yl)azocane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-azidopiperidine-1-carboxylate
Uniqueness: tert-Butyl 5-(piperidin-4-yl)azocane-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its azocane ring and piperidine moiety make it a versatile compound for various applications .
Properties
CAS No. |
2613386-46-0 |
---|---|
Molecular Formula |
C17H32N2O2 |
Molecular Weight |
296.4 |
Purity |
95 |
Origin of Product |
United States |
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